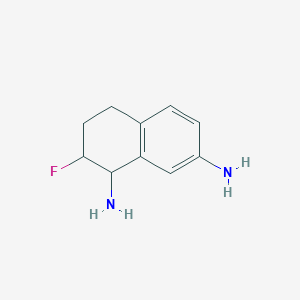
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H13FN2 It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the second position and amino groups are present at the first and seventh positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine typically involves multi-step organic reactions. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of amino groups at the desired positions. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct substitution and addition reactions occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce high-quality this compound.
化学反应分析
Types of Reactions
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and amination reactions typically involve reagents like halogens (Cl2, Br2) and amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The fluorine atom and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the fluorine and amino substitutions.
2-Fluoro-1,2,3,4-tetrahydronaphthalene: Similar but lacks the amino groups.
1,7-Diamino-1,2,3,4-tetrahydronaphthalene: Similar but lacks the fluorine atom.
Uniqueness
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is unique due to the presence of both fluorine and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
属性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
2-fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9-10H,2,4,12-13H2 |
InChI 键 |
FVSYAHACUIHTFB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)N)C(C1F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



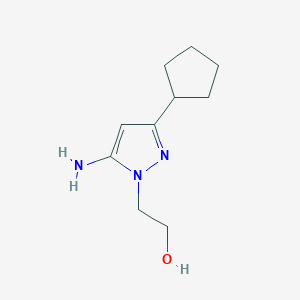
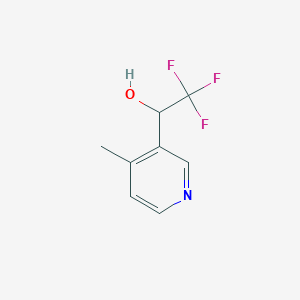
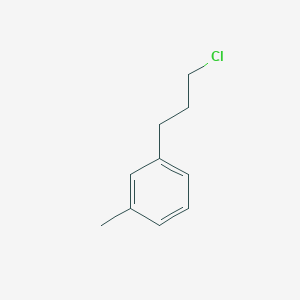

![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

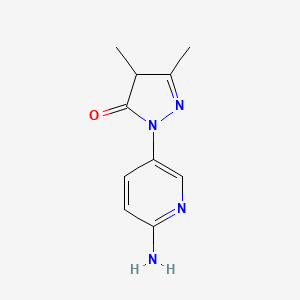
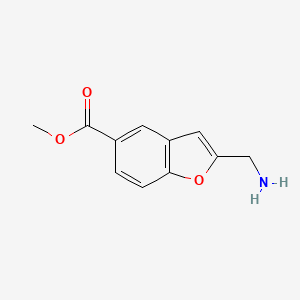
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)



![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
